molecular formula C20H21BrN4O2 B2549468 3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one CAS No. 1796958-57-0

3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one

Cat. No. B2549468
CAS RN: 1796958-57-0
M. Wt: 429.318
InChI Key: WNSOVPLISUJSSD-UHFFFAOYSA-N
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Description

The compound "3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one" is a complex organic molecule that likely exhibits significant biological activity due to its structural features. The presence of a bromo-methoxyphenyl group and a pyrazolopyridopyrimidin moiety suggests potential for interaction with biological targets, possibly as an antitumor agent or as part of anti-inflammatory drugs .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including Claisen-Schmidt condensation and cycloaddition reactions. For instance, a related compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, was synthesized through a series of reactions starting from a carbazole derivative and 3-bromo-4-methoxy benzaldehyde . Similarly, pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives were synthesized via tandem aza-Wittig and annulation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods like FT-IR, NMR, and mass spectrometry, as well as X-ray diffraction . Theoretical methods such as density functional theory (DFT) can also be used to predict and confirm molecular geometry and electronic properties .

Chemical Reactions Analysis

Compounds with pyrazolo[1,5-a]pyrimidin moieties can participate in various chemical reactions. For example, they can be used as reagents in the preparation of other heterocyclic systems, such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, by reacting with different organic reactants . The presence of reactive functional groups in the compound suggests that it could undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens, like bromine, and methoxy groups can affect the compound's polarity, solubility, and reactivity. The heterocyclic core of the compound is likely to contribute to its stability and potential biological activity. The anti-tumor and anti-inflammatory properties of related compounds have been studied, indicating that the compound may also possess these activities .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives to evaluate their cytotoxic and anti-inflammatory activities. These compounds were tested against cancer cell lines (HCT-116 and MCF-7) and for 5-lipoxygenase inhibition, demonstrating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Applications

El‐Wahab et al. (2015) explored heterocyclic compounds with pyrimidine derivatives for their antimicrobial effectiveness. These compounds, when incorporated into polyurethane varnish and printing ink paste, showed significant antimicrobial effects against various microbial strains, indicating their use in surface coatings with antimicrobial properties (El‐Wahab et al., 2015).

Synthesis and Biological Activity of Benzodiazepine Derivatives

Kumar and Joshi (2007) reported the synthesis of novel 3H-1,5-Benzodiazepine derivatives, highlighting their antimicrobial, antifungal, and anthelmintic activities. These findings suggest the potential of such derivatives in developing new therapeutic agents (Kumar & Joshi, 2007).

Nonsteroidal Anti-inflammatory Drug Development

Research by Auzzi et al. (1983) focused on synthesizing pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties. The study aimed to find compounds with high activity and a better therapeutic index than existing drugs, without ulcerogenic activity, which is a common side effect of many anti-inflammatory drugs (Auzzi et al., 1983).

Cytotoxicity of Pyrazolopyrimidine Derivatives

Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives to screen their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the search for new anticancer agents with improved efficacy (Hassan et al., 2014).

properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-13-9-19-22-11-15-12-24(8-7-17(15)25(19)23-13)20(26)6-4-14-3-5-18(27-2)16(21)10-14/h3,5,9-11H,4,6-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSOVPLISUJSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=C(C=C4)OC)Br)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one

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